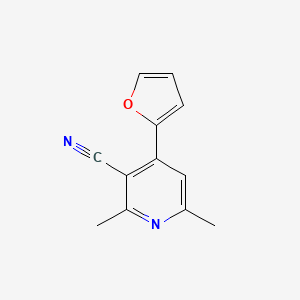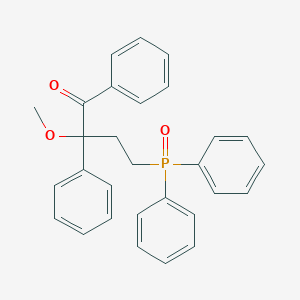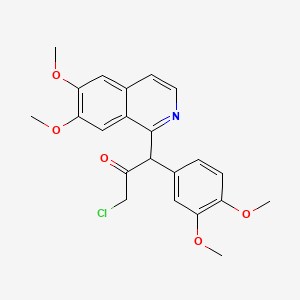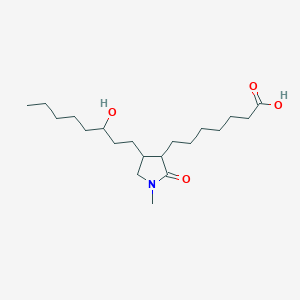![molecular formula C24H17N3 B12903313 [2,2'-Biquinolin]-4-amine, N-phenyl- CAS No. 57115-18-1](/img/structure/B12903313.png)
[2,2'-Biquinolin]-4-amine, N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-[2,2’-biquinolin]-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[2,2’-biquinolin]-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobiphenyl with 2-chloroquinoline under microwave irradiation. This method is preferred due to its efficiency, high yield, and environmentally friendly nature . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Phenyl-[2,2’-biquinolin]-4-amine may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. Additionally, solvent-free reactions are employed to minimize environmental impact and reduce the use of hazardous substances .
化学反応の分析
Types of Reactions
N-Phenyl-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
科学的研究の応用
N-Phenyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electron-transport properties
作用機序
The mechanism of action of N-Phenyl-[2,2’-biquinolin]-4-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, used in antimalarial drugs.
2-Phenylquinoline: Similar structure but lacks the biquinoline framework, used in organic synthesis.
N-Phenylquinoline: Similar but with a different substitution pattern, used in material science.
Uniqueness
N-Phenyl-[2,2’-biquinolin]-4-amine stands out due to its biquinoline framework, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging, where these properties are crucial .
特性
CAS番号 |
57115-18-1 |
|---|---|
分子式 |
C24H17N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
N-phenyl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C24H17N3/c1-2-9-18(10-3-1)25-23-16-24(27-21-13-7-5-11-19(21)23)22-15-14-17-8-4-6-12-20(17)26-22/h1-16H,(H,25,27) |
InChIキー |
YJNUIFSLLIGLMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


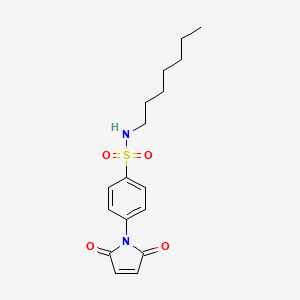
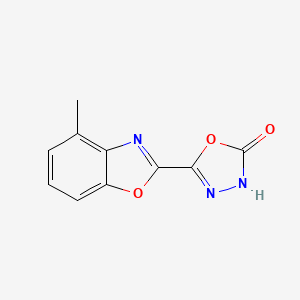

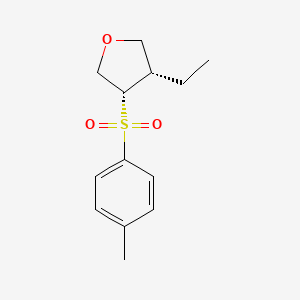
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)
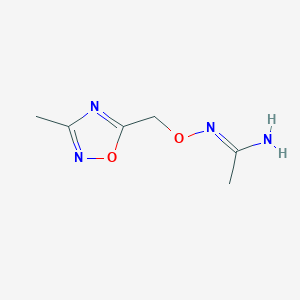
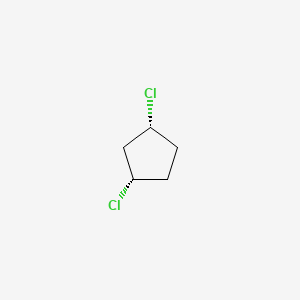
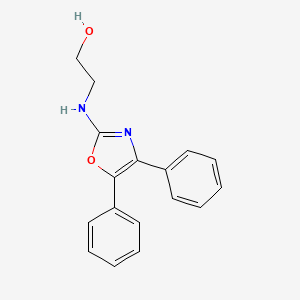
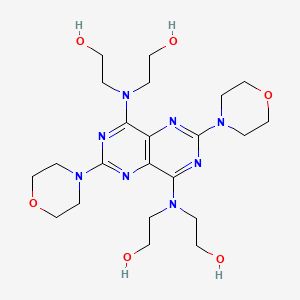
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
